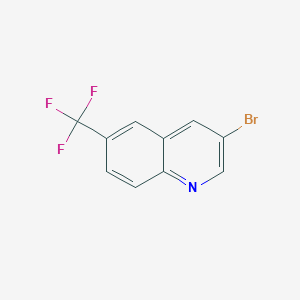

3-Bromo-6-(trifluoromethyl)quinoline

描述

Significance of the Quinoline (B57606) Scaffold in Chemical Research

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry, a term that reflects its recurring presence in biologically active compounds. bldpharm.combeilstein-journals.org This nitrogen-containing aromatic structure is a key component in a wide array of pharmaceuticals and is a versatile building block for synthetic chemists. nih.govnih.gov The synthetic versatility of quinoline allows for the generation of a large number of structurally diverse derivatives, facilitating the exploration of structure-activity relationships. nih.gov The broad spectrum of biological activities associated with quinoline derivatives includes anticancer, antimicrobial, anti-inflammatory, antimalarial, and antiviral properties. nih.govguidechem.comabovchem.com

| Biological Activity | References |

|---|---|

| Anticancer | bldpharm.comnih.govacs.org |

| Antimicrobial / Antibacterial | guidechem.comabovchem.com |

| Anti-inflammatory | beilstein-journals.orgguidechem.com |

| Antimalarial | beilstein-journals.orgabovchem.com |

| Antiviral | nih.gov |

| Antioxidant | guidechem.com |

| Antitubercular | abovchem.com |

The history of quinoline in academic and pharmaceutical research is rich and dates back to the 19th century. The journey began with the isolation of quinine (B1679958) from the bark of the Cinchona tree in 1820. beilstein-journals.org Quinine, a quinoline alkaloid, was the first effective treatment for malaria and remained a frontline therapy for over a century. beilstein-journals.org The first isolation of quinoline itself from coal tar was achieved by Friedlieb Ferdinand Runge in 1834. abovchem.com

Following these initial discoveries, chemists began to explore the synthesis of quinoline and its derivatives. Landmark synthetic methods were developed, including the Skraup synthesis and the Doebner-von Miller reaction, which paved the way for the creation of a vast library of novel quinoline-based compounds. acs.org These early synthetic efforts were crucial in establishing the fundamental chemistry of quinolines and understanding how structural modifications influence their properties.

Research interest in substituted quinolines has evolved significantly from the initial focus on antimalarial agents. The versatility of the quinoline scaffold has allowed scientists to tailor its structure to interact with a wide range of biological targets. guidechem.com In the mid-20th century, the discovery of synthetic quinoline antimalarials like chloroquine (B1663885) and primaquine (B1584692) marked a new era in drug development. beilstein-journals.orgabovchem.com

Subsequently, the functionalization of the quinoline ring at various positions led to the discovery of compounds with different pharmacological profiles. For instance, the introduction of a fluorine atom led to the development of fluoroquinolone antibiotics, such as ciprofloxacin. abovchem.com More recently, research has focused on developing quinoline derivatives as kinase inhibitors for cancer therapy and as agents targeting DNA and topoisomerases. bldpharm.comacs.org The ability to introduce multiple substituents allows for the fine-tuning of a compound's electronic, steric, and pharmacokinetic properties, making substituted quinolines a continuously evolving and fruitful area of research. nih.gov

Rationale for Focusing on 3-Bromo-6-(trifluoromethyl)quinoline

The specific compound, this compound, is a prime example of a modern, strategically designed research molecule. The rationale for its investigation stems from the unique combination of its substituents and their placement on the quinoline core, which imparts distinct chemical properties and potential for further functionalization.

The structure of this compound is characterized by two key functional groups attached to the quinoline backbone: a bromine atom at the 3-position and a trifluoromethyl group at the 6-position.

The Trifluoromethyl (CF₃) Group: This group is a powerful electron-withdrawing moiety that significantly alters the electronic properties of the quinoline ring. beilstein-journals.org In medicinal chemistry, the inclusion of a CF₃ group is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. beilstein-journals.org Increased lipophilicity can improve membrane permeability, while its resistance to enzymatic degradation can prolong the compound's duration of action. beilstein-journals.org

The Bromine (Br) Atom: As a halogen, bromine also acts as an electron-withdrawing group and increases the lipophilicity of the molecule. Crucially, the bromine atom at the C-3 position serves as a versatile synthetic handle. It can be readily displaced or participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse chemical fragments to build more complex molecules. This feature makes 3-bromoquinolines valuable intermediates in synthetic chemistry.

The combination of these two groups on the same quinoline scaffold creates a molecule with a unique electronic profile and a reactive site for further chemical elaboration, making it an attractive target for synthetic and medicinal chemistry research.

| Property | Value |

|---|---|

| CAS Number | 181339-30-8 |

| Molecular Formula | C₁₀H₅BrF₃N |

| Molecular Weight | 276.06 g/mol |

The specific placement of the substituents at the 3- and 6-positions is deliberate and carries significant research implications.

Position 3 (Pyridine Ring): The bromine atom is situated on the pyridine (B92270) ring. The C-3 position of quinoline is a site of significant interest for functionalization. Introducing substituents here can directly influence the molecule's shape and its interaction with target proteins. The presence of bromine at this position provides a regioselective site for further chemical modification, enabling the synthesis of libraries of 3-substituted-6-(trifluoromethyl)quinoline derivatives for structure-activity relationship (SAR) studies. These studies are fundamental in medicinal chemistry to optimize the biological activity of a lead compound.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-6-(trifluoromethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-8-4-6-3-7(10(12,13)14)1-2-9(6)15-5-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZOCEOAPZRERJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Bromo 6 Trifluoromethyl Quinoline and Its Derivatives

Classical and Contemporary Quinoline (B57606) Synthesis Approaches Relevant to Halogenated and Trifluoromethylated Analogues

The construction of the quinoline ring system has been a cornerstone of heterocyclic chemistry for over a century. Several named reactions have been developed and refined to allow access to a wide array of substituted quinolines. For a molecule with the specific substitution pattern of 3-Bromo-6-(trifluoromethyl)quinoline, these classical methods can be adapted by carefully selecting the starting materials.

Cyclocondensation Reactions

Cyclocondensation reactions are among the most powerful and widely used methods for the synthesis of quinoline derivatives. These reactions typically involve the formation of the pyridine (B92270) ring of the quinoline system by condensing an aniline (B41778) derivative with a suitable three-carbon component.

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from the condensation of an isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.netjocpr.comias.ac.in To synthesize a 6-(trifluoromethyl)quinoline (B1354612) derivative, a key starting material would be 5-(trifluoromethyl)isatin. The reaction proceeds through the base-catalyzed hydrolysis of the isatin to an α-keto-acid, which then condenses with a carbonyl compound containing an α-methylene group. Subsequent cyclization and dehydration afford the quinoline ring. wikipedia.org

For the synthesis of a 3-bromo derivative, a carbonyl compound that can introduce the bromine atom at the desired position is required. For instance, the reaction of 5-(trifluoromethyl)isatin with a β-keto ester or a similar carbonyl compound bearing a bromine atom on the α-carbon could potentially lead to the formation of a this compound-4-carboxylic acid, which can be subsequently decarboxylated. The general mechanism of the Pfitzinger reaction is outlined below:

An analogous approach has been reported for the synthesis of 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline, where 2-amino-4-bromo-6-fluorobenzotrifluoride serves as a precursor, highlighting the utility of halogenated and trifluoromethylated starting materials in building complex quinoline cores.

The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgnumberanalytics.com To obtain a 6-(trifluoromethyl)quinoline, 4-(trifluoromethyl)aniline (B29031) would be the logical starting aniline derivative. The reaction involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline to the acrolein. Subsequent cyclization and oxidation yield the quinoline ring. numberanalytics.comnih.gov

Introducing a bromine atom at the 3-position via a standard Skraup reaction is challenging. One potential strategy involves the direct bromination of the resulting 6-(trifluoromethyl)quinoline. However, controlling the regioselectivity of this electrophilic substitution can be difficult. researchgate.net

Alternatively, a modified Skraup-Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds instead of glycerol, could offer a more direct route. acs.orggoogle.comresearchgate.net By employing a β-bromo-α,β-unsaturated aldehyde or ketone in the reaction with 4-(trifluoromethyl)aniline, it might be possible to introduce the bromine atom at the 3-position during the cyclization process. The general mechanism of the Skraup reaction is depicted below:

The Friedländer synthesis is another fundamental method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst. wikipedia.orgnih.govorganic-chemistry.org To synthesize this compound via this route, a plausible starting material would be 2-amino-5-(trifluoromethyl)benzaldehyde (B3033966) or a corresponding ketone.

The choice of the second component is crucial for introducing the 3-bromo substituent. A reaction with a compound such as bromoacetaldehyde (B98955) or a β-keto ester with a bromine atom at the α-position could potentially yield the desired product. The reaction proceeds through the formation of an enamine or an imine intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring. wikipedia.org A general representation of the Friedländer synthesis is shown below:

Modifications of the Friedländer reaction, such as domino nitro reduction-Friedländer heterocyclization, allow for the use of more readily available 2-nitroaryl aldehydes or ketones as starting materials. nih.gov

Intramolecular cyclization reactions provide a powerful tool for the synthesis of quinolines and related heterocycles. This approach typically involves the construction of a precursor molecule that already contains the necessary atoms for the quinoline ring, which then undergoes a ring-closing reaction.

For the synthesis of this compound, a potential strategy would involve the preparation of a suitably substituted N-phenylcinnamamide derivative, such as N-(2-halo-5-(trifluoromethyl)phenyl)cinnamamide. The subsequent intramolecular cyclization, often promoted by a strong acid like triflic acid, can lead to the formation of a dihydroquinolinone intermediate, which can then be converted to the desired quinoline. researchgate.net

An example of a similar transformation is the cyclization of N-[4-(trifluoromethyl)phenyl]cinnamamide, which yields a 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one. researchgate.net Adapting this methodology would require the synthesis of a precursor with a bromine atom at the appropriate position on the aniline ring to direct the cyclization and ultimately lead to the 3-bromo-substituted product. Bromination of quinoline alkaloids can also be accompanied by intramolecular cyclization, forming new ring systems. nih.gov

C–H Bond Activation and Functionalization for Quinoline Scaffolds

In recent years, C–H bond activation has emerged as a highly efficient and atom-economical strategy for the functionalization of heterocyclic compounds, including quinolines. This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of substituents onto the quinoline core.

For the synthesis of this compound, a direct C-H bromination of 6-(trifluoromethyl)quinoline at the 3-position would be an ideal approach. However, controlling the regioselectivity of such reactions can be challenging. The electronic properties of the trifluoromethyl group at the 6-position, an electron-withdrawing group, would influence the reactivity of the different C-H bonds on the quinoline ring towards electrophilic brominating agents.

Research on the bromination of substituted quinolines has shown that the position of substitution is highly dependent on the nature and position of the existing substituents and the reaction conditions. researchgate.net While direct C-H bromination at the 3-position of a 6-substituted quinoline is not a commonly reported transformation, advancements in catalysis, particularly with transition metals, are continually expanding the scope of selective C-H functionalization reactions.

The following table summarizes the key starting materials and principles for each synthetic methodology discussed:

| Synthetic Methodology | Key Starting Materials/Precursors | Principle |

| Pfitzinger Reaction | 5-(Trifluoromethyl)isatin, α-Bromo carbonyl compound | Condensation and cyclization to form a quinoline-4-carboxylic acid, followed by decarboxylation. |

| Skraup Synthesis | 4-(Trifluoromethyl)aniline, Glycerol (or β-bromo-α,β-unsaturated carbonyl), Oxidizing agent | Dehydration of glycerol to acrolein, Michael addition, cyclization, and oxidation. |

| Friedländer Synthesis | 2-Amino-5-(trifluoromethyl)benzaldehyde/ketone, α-Bromo carbonyl compound | Condensation to form an enamine/imine, followed by intramolecular aldol-type condensation and dehydration. |

| Intramolecular Cyclization | N-(2-Halo-5-(trifluoromethyl)phenyl)cinnamamide | Acid-promoted ring closure of a pre-functionalized precursor. |

| C–H Bond Activation | 6-(Trifluoromethyl)quinoline, Brominating agent | Direct, regioselective introduction of a bromine atom at the 3-position of the quinoline ring. |

Introduction of Halogen and Trifluoromethyl Moieties

The introduction of the bromo and trifluoromethyl groups at specific positions on the quinoline ring is a critical aspect of synthesizing this compound.

The regioselective introduction of a bromine atom at the C-3 position of the quinoline ring can be achieved through electrophilic bromination of suitable precursors. A highly effective method involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this reaction, treatment of the N-(2-alkynyl)aniline with molecular bromine (Br₂) in a solvent like acetonitrile (B52724) leads to a 6-endo-dig cyclization, affording the 3-bromoquinoline (B21735) derivative in good yield. The regioselectivity of this reaction is a key advantage for the synthesis of 3-halogenated quinolines. nih.gov This approach is compatible with a variety of functional groups on the aniline ring.

Another established method is the direct bromination of quinoline itself, often as its acid salt, though this can sometimes lead to mixtures of isomers. chemicalbook.com For more complex substrates, regioselective electrophilic aromatic bromination can be challenging, but computational analysis has been used to predict and verify positional selectivity. nih.gov

The introduction of a trifluoromethyl group, particularly at the C-6 position, can be accomplished through several robust methods.

Sandmeyer Reaction: A classic and powerful method for introducing a trifluoromethyl group onto an aromatic ring is the Sandmeyer reaction. nih.gov This reaction typically starts with an aromatic amine, which is converted to a diazonium salt. Subsequent treatment with a trifluoromethyl source, often in the presence of a copper catalyst, yields the trifluoromethylated arene. organic-chemistry.orgnih.govresearchgate.net For the synthesis of 6-(trifluoromethyl)quinoline, one would start with 6-aminoquinoline. The combination of diazotization and trifluoromethylation can often be performed in a one-pot procedure. organic-chemistry.org

Electrophilic Trifluoromethylation: Direct trifluoromethylation of a pre-formed quinoline ring can be achieved using electrophilic trifluoromethylating reagents. Prominent examples of such reagents include Togni reagents and Umemoto reagents. nih.gov These hypervalent iodine or sulfonium-based reagents can deliver a "CF₃⁺" equivalent to a nucleophilic aromatic ring. While direct trifluoromethylation of quinoline itself can be challenging and may lead to a mixture of products, this strategy is valuable for specific substrates and can be facilitated by the electronic nature of the quinoline ring.

Advanced Synthetic Transformations for this compound Derivatives

Once this compound is synthesized, the bromine atom at the C-3 position serves as a versatile handle for further functionalization through cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann-Type Coupling)

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds. researchgate.netnih.gov this compound can be coupled with a wide range of aryl- and heteroarylboronic acids or their esters to generate 3-aryl- or 3-heteroaryl-6-(trifluoromethyl)quinolines. researchgate.net These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. The reaction conditions can be tuned to accommodate a variety of functional groups on the boronic acid partner. Microwave-assisted Suzuki coupling has also been shown to be effective for the arylation of haloquinazolines, a related heterocyclic system. nih.gov

Table 3: Illustrative Suzuki-Miyaura Coupling of Bromoquinolines

| Bromoquinoline Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Product | Yield (%) | Reference |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Pd(PPh₃)₂(Cl)₂ | Na₂CO₃ | 6-Phenyl-1,2,3,4-tetrahydroquinoline | 81 | researchgate.net |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh₃)₂(Cl)₂ | Na₂CO₃ | 6-(4-(Trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroquinoline | 75 | researchgate.net |

| 5-Bromo-8-methoxyquinoline | Phenylboronic acid | Pd(PPh₃)₂(Cl)₂ | Na₂CO₃ | 5-Phenyl-8-methoxyquinoline | 78 | researchgate.net |

| 4-Bromoisoquinoline | Isoquinolin-4-yltrifluoroborate | Pd(OAc)₂/RuPhos | Na₂CO₃ | 4,4'-Biisoquinoline | 62 | organic-chemistry.org |

Ullmann-Type Coupling: The Ullmann condensation, or Ullmann-type reaction, is a copper-catalyzed method for forming carbon-heteroatom bonds. This compound can react with various nucleophiles such as phenols, anilines, and thiols to produce the corresponding ethers, amines, and thioethers. Traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), but modern protocols have been developed that use soluble copper catalysts with ligands, allowing for milder reaction conditions. chemicalbook.com

Nucleophilic Aromatic Substitution in Halogenated Quinolines

Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic chemistry for the functionalization of aromatic rings, including halogenated quinolines. In this reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic nucleus. The reactivity of halogenated quinolines in SNAr reactions is significantly influenced by the position of the halogen and the presence of electron-withdrawing groups. Aromatic rings, which are typically nucleophilic, can be rendered susceptible to nucleophilic attack when substituted with appropriate functional groups. wikipedia.org

The SNAr mechanism generally proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The presence of electron-withdrawing groups, such as a nitro group or the nitrogen atom within the quinoline ring itself, ortho or para to the leaving group, can stabilize this intermediate, thereby facilitating the substitution. wikipedia.org For quinoline derivatives, the heterocyclic nitrogen atom inherently activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions.

Studies have shown that halogenated quinolines readily undergo nucleophilic substitution reactions. For instance, the reaction of 2,4-dinitrochlorobenzene with a nucleophile proceeds via a stabilized Meisenheimer complex. wikipedia.org Similarly, pyridines and other heteroarenes are particularly reactive in SNAr reactions, especially when the leaving group is at a position that allows the negative charge of the intermediate to be delocalized onto the heteroatom. wikipedia.org

Computational studies have provided further insight into the mechanism of these reactions. For example, investigations into the gas-phase reactions of halogenated benzenes with nucleophiles indicated that the reaction is most efficient with chloro-, bromo-, and iodobenzenes. acs.org The reaction with fluorobenzene (B45895) was found to be less favorable due to the strength of the C-F bond. acs.org These findings are relevant to halogenated quinolines, suggesting that bromoquinolines would be suitable substrates for SNAr reactions.

The regiochemistry of nucleophilic aromatic substitution on polyhalogenated substrates is also a key consideration. Computational studies on the substitution of pentafluoronitrobenzene (B1362553) with ammonia (B1221849) have shown that the reaction mechanism can be either concerted or stepwise depending on the position of substitution. nih.gov

Regioselective Functionalization Techniques

Regioselective functionalization of the quinoline scaffold is of paramount importance for the synthesis of complex molecules with specific biological activities. Various strategies have been developed to achieve site-selective modifications of the quinoline ring system.

One prominent approach involves transition metal-catalyzed C-H activation. This powerful strategy allows for the direct functionalization of C-H bonds, offering an atom-economical and efficient route to substituted quinolines. mdpi.com The regioselectivity of these reactions is often directed by the inherent electronic properties of the quinoline ring or by the use of directing groups. For instance, the nitrogen atom in the quinoline N-oxide directs functionalization to the C2 position. mdpi.com Copper-catalyzed C2 sulfoximination and carbamoylation of quinoline-N-oxides are examples of this regioselectivity. mdpi.com

Another strategy for achieving regioselectivity is through dearomative functionalization. This approach involves the disruption of the aromatic system to introduce functionality at specific positions. A notable example is the regioselective dearomative hydroboration of quinolines. nih.gov By carefully selecting the phosphine ligand on the borane (B79455) complex, it is possible to achieve either vicinal 5,6- or conjugate 5,8-hydroboration, providing access to highly functionalized heterocyclic structures. nih.gov

Furthermore, metal-free methods for regioselective halogenation have been developed. An operationally simple protocol for the C5-H halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acid as the halogen source. rsc.org This method demonstrates excellent functional group tolerance and proceeds with high regioselectivity. rsc.org

The inherent reactivity of the quinoline ring also plays a role in its regioselective functionalization. For instance, the classic Birch reduction of heteroarenes proceeds through a radical anion intermediate, leading to dearomatized products. nih.gov More recent methods, such as HAT-promoted hydrosilylation, offer an alternative for the regioselective semireduction of quinolines. nih.gov

The following table summarizes various regioselective functionalization techniques for quinolines:

| Technique | Position(s) Functionalized | Key Reagents/Catalysts | Advantages |

| Transition Metal-Catalyzed C-H Activation | C2, C8 | Cu, Pd, Rh | High atom economy, direct functionalization |

| Dearomative Hydroboration | C5, C6, C8 | Phosphine-ligated borane complexes | Access to C(sp3)-rich scaffolds |

| Metal-Free C-H Halogenation | C5 | Trihaloisocyanuric acid | Mild conditions, inexpensive reagents |

| HAT-Promoted Hydrosilylation | C5, C8 | Silanes, photocatalyst | Regioselective semireduction |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of quinoline derivatives is a growing area of research, driven by the need for more sustainable and environmentally friendly chemical processes. These principles focus on reducing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Aqueous Medium Reactions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. tandfonline.com Consequently, there has been a significant push towards developing solvent-free reactions or utilizing environmentally benign solvents like water.

Solvent-free, or neat, reaction conditions offer several advantages, including reduced waste, simplified workup procedures, and often faster reaction times. tandfonline.comjocpr.comresearchgate.net For the synthesis of quinolines, several solvent-free methods have been reported. For example, the Friedländer annulation, a classic method for quinoline synthesis, can be effectively carried out under solvent-free conditions, sometimes employing a reusable solid catalyst like silica-propylsulfonic acid. researchgate.net The condensation of 2-aminoaryl ketones with 1,3-dicarbonyl compounds to form polysubstituted quinolines has also been achieved under solvent-free conditions at elevated temperatures. nih.gov

Water is an attractive green solvent due to its abundance, non-toxicity, and non-flammability. The Friedländer reaction for quinoline synthesis has been successfully performed in water, often without the need for a catalyst. organic-chemistry.org The high polarity of water can enhance reaction efficiency compared to traditional organic solvents. organic-chemistry.org Other examples include the use of water as a solvent in catalyst-based reactions, such as the p-TSA catalyzed synthesis of quinoline derivatives. tandfonline.com The use of a water-ethanol mixture has also been reported as a green solvent system for the modified Friedlander reaction. tandfonline.com

The following table provides examples of solvent-free and aqueous medium reactions in quinoline synthesis:

| Reaction Type | Conditions | Catalyst/Promoter | Advantages |

| Friedländer Annulation | Solvent-free, microwave irradiation | Silica-propylsulfonic acid | Reusable catalyst, fast reaction |

| Friedländer Annulation | Water, 70°C | Catalyst-free | Environmentally benign, high yield |

| Condensation | Solvent-free, 90°C | Fe3O4-IL-HSO4 | Recyclable catalyst |

| Modified Friedlander Reaction | Water-ethanol mixture | CuSO4–D-glucose | Eco-efficient catalyst |

Microwave-Assisted Synthesis in Quinoline Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.govresearchgate.netingentaconnect.com This technique utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, leading to dramatically reduced reaction times, improved yields, and often cleaner reactions with fewer side products. nih.govacs.org

The application of microwave irradiation has been particularly beneficial in the synthesis of quinoline and its derivatives. researchgate.netbenthamdirect.com Both heterocyclic ring formation and aromatic nucleophilic substitution reactions have been successfully performed using microwave assistance, often under solvent-free conditions or on solid supports. nih.gov For instance, the Skraup synthesis of 7-amino-8-methylquinoline saw a significant decrease in reaction time when conducted under microwave irradiation compared to conventional heating. nih.gov

Microwave-assisted synthesis is often combined with other green chemistry principles, such as the use of solvent-free conditions or multicomponent reactions (MCRs). acs.org The combination of MCRs and MAOS provides a rapid and cost-effective strategy for preparing diverse libraries of quinoline-based compounds. acs.org For example, a one-pot, three-component synthesis of novel pyrazolo-[3,4-b]-quinolines has been achieved in excellent yields using microwave irradiation in aqueous ethanol. researchgate.net

A comparison of conventional and microwave-assisted synthesis for a selection of quinoline derivatives is presented in the table below:

| Reaction | Conventional Method | Microwave-Assisted Method | Improvement |

| Synthesis of 7-amino-8-methylquinoline | Longer reaction time | Shorter reaction time | Time efficiency |

| Synthesis of furo[3,4-b]indeno[2,1-f]quinolin-1-one derivatives | Low yield in water/glycol (12-35%) | High yield under solvent-free conditions (79-88%) | Increased yield and solvent-free |

| Synthesis of dihydropyrido[2,3-d]pyrimidines | Longer reaction times | 8-20 minutes | Significant reduction in reaction time |

Catalyst Development for Sustainable Synthesis

The development of efficient and sustainable catalysts is a cornerstone of green chemistry. Ideal catalysts are non-toxic, reusable, operate under mild conditions, and exhibit high selectivity. In the context of quinoline synthesis, significant efforts have been directed towards replacing hazardous and stoichiometric reagents with catalytic alternatives.

Recent advances have focused on the use of earth-abundant and inexpensive metals as catalysts. Copper-based catalysts, for example, have been employed for the sustainable synthesis of quinolines via the dehydrogenative coupling of 2-aminobenzylalcohols with ketones. ijstr.org These reactions can be performed under aerial conditions, avoiding the need for external oxidants. ijstr.org Similarly, manganese and nickel-based catalysts are being explored for the synthesis of N-heterocycles, including quinolines. organic-chemistry.org Single-atom iron catalysts have also shown remarkable activity in the acceptorless dehydrogenative coupling for quinoline synthesis. organic-chemistry.org

Nanocatalysts represent another promising frontier in sustainable synthesis. nih.govacs.org Their high surface-area-to-volume ratio often leads to enhanced catalytic activity. Various nanocatalysts, including those based on iron, copper, and silver, have been successfully applied to quinoline synthesis. nih.govacs.org For instance, magnetic iron oxide nanoparticles supported on an ionic liquid have been used as a recyclable catalyst for the Friedländer reaction under solvent-free conditions. nih.gov

Metal-free catalysts are also gaining traction as a greener alternative. Brønsted acid functionalized graphitic carbon nitride (g-C3N4) has been developed as a metal-free heterogeneous catalyst for the Friedländer synthesis of quinolines under solvent-free conditions. nih.gov This catalyst demonstrates high surface acidity and can be reused multiple times without significant loss of activity. nih.gov

The following table highlights different types of catalysts used in the sustainable synthesis of quinolines:

| Catalyst Type | Example | Reaction | Key Features |

| Earth-Abundant Metal | Copper(II)-pincer complex | Dehydrogenative coupling | Air-stable, inexpensive |

| Nanocatalyst | Fe3O4-IL-HSO4 | Friedländer annulation | Recyclable, solvent-free conditions |

| Single-Atom Catalyst | Single-atom iron | Acceptorless dehydrogenative coupling | High efficiency |

| Metal-Free Heterogeneous | g-C3N4-CO-(CH2)3-SO3H | Friedländer synthesis | Reusable, high surface acidity |

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For quinoline (B57606) derivatives, NMR is crucial for confirming the substitution pattern on the bicyclic ring system. acs.org

The ¹H, ¹³C, and ¹⁹F NMR spectra provide unambiguous evidence for the structure of 3-Bromo-6-(trifluoromethyl)quinoline by detailing the electronic environment and connectivity of each atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline core. The signals for the protons on the pyridine (B92270) ring (H-2, H-4) and the benzene (B151609) ring (H-5, H-7, H-8) would appear in the aromatic region. The presence of the electron-withdrawing trifluoromethyl group at the C-6 position and the bromine atom at the C-3 position significantly influences the chemical shifts of the neighboring protons. For instance, in related trifluoromethylated quinolines, aromatic protons typically resonate between δ 7.5 and 8.5 ppm. wiley-vch.debeilstein-journals.org The precise assignment of these protons often requires further analysis using 2D NMR techniques.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The carbon atom attached to the trifluoromethyl group (C-6) would appear as a quartet due to coupling with the three fluorine atoms (¹JCF). beilstein-journals.orgnih.gov The C-3 carbon, bonded to the bromine atom, will also have a characteristic chemical shift. The remaining carbons of the quinoline ring system will show distinct resonances, the positions of which are influenced by the substituents. beilstein-journals.org

¹⁹F NMR: The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. It is expected to show a single, sharp signal (a singlet) for the three equivalent fluorine atoms of the CF₃ group. wiley-vch.denih.gov For many trifluoromethylated quinolines, this signal appears around -62 ppm. wiley-vch.de

Table 1: Predicted NMR Spectroscopic Data for this compound Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|

| ¹H | 7.5 - 9.0 | Complex multiplets for 5 aromatic protons. |

| ¹³C | 120 - 150 (aromatic) | Signals for 10 distinct carbon atoms. C-6 expected to be a quartet. |

Due to the complex spin systems present in substituted quinolines, one-dimensional NMR spectra can be insufficient for complete and unambiguous signal assignment. acs.orgacs.org Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), are essential for establishing the connectivity between protons.

A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY experiment would allow for the definitive assignment of protons within the benzene and pyridine ring systems by tracing their coupling networks. acs.org This technique is invaluable for distinguishing between isomers and confirming the precise substitution pattern on the quinoline scaffold. acs.orgresearchgate.net Other 2D techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate the proton signals with their directly attached carbons and more distant carbons, respectively, providing a complete structural map of the molecule.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₁₀H₅BrF₃N), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). A key feature for a compound containing a single bromine atom is the presence of an M+2 peak with nearly equal intensity (approximately 98%) to the molecular ion peak, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. youtube.com

The fragmentation pattern provides further structural information. A common fragmentation pathway for quinoline derivatives is the loss of hydrogen cyanide (HCN), which would result in a significant fragment ion. cdnsciencepub.comrsc.org Subsequent fragmentation could involve the loss of bromine or trifluoromethyl radicals.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₀H₅BrF₃N |

| Exact Mass | 274.9557 g/mol |

| Key Isotopic Peaks | M⁺ and M+2 in ~1:1 ratio. |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Visible spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the vibrations of the functional groups present. Key expected peaks include C-H stretching for the aromatic protons, C=C and C=N stretching vibrations characteristic of the quinoline ring system, and strong absorptions corresponding to the C-F bonds of the trifluoromethyl group. The C-Br stretching frequency would be observed in the fingerprint region.

UV-Visible Spectroscopy: The UV-Vis absorption spectrum results from electronic transitions within the molecule. For trifluoromethylated quinoline derivatives, electronic transitions are typically observed in the 250–500 nm range. nih.gov These absorptions can be attributed to π → π* transitions within the aromatic quinoline ring and n → π* transitions associated with the nitrogen atom's lone pair of electrons. beilstein-journals.orgnih.gov The substitution pattern and solvent can influence the exact position and intensity of these absorption maxima.

Table 3: Predicted Spectroscopic Data (IR & UV-Vis) for this compound

| Technique | Expected Features |

|---|---|

| IR (cm⁻¹) | Aromatic C-H stretch (~3000-3100), C=C and C=N stretch (~1500-1650), strong C-F stretch (~1100-1300), C-Br stretch (< 700). |

| UV-Vis (nm) | Absorptions in the 250-500 nm range corresponding to π → π* and n → π* electronic transitions. |

Single Crystal X-ray Diffraction Analysis of this compound Structures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the compound. For this compound, an X-ray crystal structure would verify the planarity of the quinoline ring system and the precise positions of the bromine and trifluoromethyl substituents. nih.gov While a specific crystal structure for the title compound is not publicly available, analysis of similar halogenated quinolines provides insight into the expected structural features. nih.govnih.govresearchgate.net

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules pack together in a crystal lattice, which is governed by various intermolecular interactions. mdpi.comrsc.org For this compound, the analysis would likely reveal a largely planar quinoline core. nih.govnih.gov The crystal packing would be stabilized by a combination of non-covalent interactions. Based on studies of related structures, these could include:

π–π Stacking: Interactions between the aromatic rings of adjacent quinoline molecules are a common feature in the crystal packing of such compounds. nih.govnih.gov

Halogen Bonding: The bromine atom could participate in halogen bonds with the nitrogen atom or other electronegative atoms in neighboring molecules. researchgate.net

Understanding these interactions is crucial as they can influence the material's physical properties, such as melting point and solubility.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Systems

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the accurate calculation of a molecule's electronic structure. q-chem.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient yet robust framework for predicting a wide range of molecular properties. q-chem.comgithub.io For 3-Bromo-6-(trifluoromethyl)quinoline, DFT calculations are crucial for understanding its fundamental chemical characteristics. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which determines the mathematical representation of atomic orbitals. researchgate.netnih.gov

A primary application of DFT is the determination of a molecule's optimized geometry, which corresponds to the lowest energy arrangement of its atoms. researcher.lifenih.gov This process involves calculating forces on each atom and adjusting their positions until a stable structure on the potential energy surface is found. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

For a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, DFT calculations were used to determine its geometric parameters. researchgate.net A similar approach for this compound would yield a detailed three-dimensional structure, revealing the planarity of the quinoline (B57606) ring system and the spatial orientation of the bromine and trifluoromethyl substituents. Energetic profiles, including total energy, zero-point vibrational energies, and thermodynamic parameters like enthalpy and Gibbs free energy, can also be computed, offering insights into the molecule's stability. nih.govresearchgate.net

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Heterocyclic System. (Note: This data is illustrative of typical DFT output for a related class of compounds, as specific published data for this compound was not available.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Br | 1.89 Å |

| Bond Length | C-N (ring) | 1.38 Å |

| Bond Length | C-C (aromatic) | 1.40 Å |

| Bond Angle | C-C-Br | 120.5° |

| Bond Angle | C-N-C (ring) | 118.0° |

Table 2: Example FMO and NBO Data from DFT Calculations on Quinoline Derivatives. (Note: This table presents typical values obtained for related quinoline systems to illustrate the output of such analyses.)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| NBO Interaction (Example: LP(N) -> π*(C-C)) | 15.2 kcal/mol |

| NBO Charge on Nitrogen Atom | -0.55 e |

DFT calculations are highly effective in predicting spectroscopic properties, which can be used to validate experimental data or aid in the structural elucidation of new compounds. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. Comparing the calculated spectrum with an experimental one can confirm the presence of specific functional groups.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. nih.govbiointerfaceresearch.com This analysis helps to understand the electronic structure and can explain the color and photophysical properties of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of nuclei like ¹H and ¹³C can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) approach within DFT. nih.gov These theoretical predictions are valuable for assigning signals in experimental NMR spectra and confirming the molecular structure.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational modeling is indispensable in drug discovery for predicting how a small molecule (ligand) might interact with a biological target, such as a protein or enzyme. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. amazonaws.com The process involves sampling numerous possible conformations of the ligand within the receptor's active site and scoring them based on a force field that estimates the binding affinity (e.g., in kcal/mol). semanticscholar.orgresearchgate.net For this compound, docking studies could be used to screen for potential biological targets. The results would provide a binding score and a detailed 3D model of the ligand-receptor complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in the active site. nih.govmdpi.com

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamic behavior of the ligand-receptor complex over time. nih.govmdpi.com MD simulations provide a more realistic model by allowing the atoms of both the ligand and the protein to move, offering insights into the conformational stability of the binding pose predicted by docking. nih.gov

Table 3: Illustrative Molecular Docking Results for a Quinoline Derivative with a Target Protein. (Note: This data is hypothetical and serves to demonstrate typical outputs from a docking study.)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| DNA Gyrase B | -7.5 | Asp73, Gly77 | Hydrogen Bond |

| DNA Gyrase B | -7.5 | Ile78, Pro79 | Hydrophobic Interaction |

| EGFR Kinase | -8.2 | Met793 | Hydrogen Bond |

| EGFR Kinase | -8.2 | Leu718, Val726 | Hydrophobic Interaction |

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational modeling accelerates SAR by allowing for the virtual design and evaluation of numerous analogues. By systematically modifying the structure of a lead compound like this compound—for instance, by changing the position of the bromine atom, replacing the trifluoromethyl group with other substituents, or adding new functional groups—researchers can perform docking or other computational analyses on the entire series. This approach helps to identify which structural features are essential for binding and activity, thereby guiding the synthesis of more potent and selective compounds. researchgate.netmdpi.com

Medicinal Chemistry and Biological Activity Research

Pharmacological Potential of Quinoline (B57606) Derivatives as Drug Candidates

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. nih.govresearchgate.net Its derivatives have demonstrated a remarkable breadth of pharmacological activities, establishing them as privileged structures in drug discovery. nih.govbiointerfaceresearch.com The versatility of the quinoline ring allows for substitutions at various positions, which significantly influences the molecule's biological profile. biointerfaceresearch.comnih.gov This structural adaptability enables the development of compounds with a wide spectrum of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. researchgate.netnih.govbiointerfaceresearch.com The presence of specific functional groups, such as halogens (e.g., bromo) and electron-withdrawing groups (e.g., trifluoromethyl), can enhance lipophilicity and modulate electronic properties, often leading to improved potency and target specificity. The trifluoromethyl group, in particular, is noted for increasing membrane permeability, a crucial factor for a compound's interaction with biological targets.

Quinoline derivatives are recognized for their extensive antimicrobial properties, a potential solution to the growing challenge of drug resistance. nih.gov Research has shown that these compounds can be effective against a wide range of pathogens.

Antibacterial and Antifungal Activity: The antibacterial potential of quinoline derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. ashdin.com Studies have reported activity against challenging strains like Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant Staphylococcus epidermidis (MRSE), and Vancomycin-resistant Enterococci (VRE). nih.gov For instance, certain quinoline compounds displayed potent in vitro activity against the hypervirulent C. difficile UK6, with Minimum Inhibitory Concentrations (MICs) as low as 1.0 μg/mL, which is comparable to vancomycin (B549263) (MIC = 0.5 μg/mL). nih.gov The introduction of a trifluoromethyl group is a known strategy to enhance antimicrobial efficacy. In vitro studies of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline have shown significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Quinoline derivatives have also exhibited antifungal effects against pathogens such as Candida albicans and Aspergillus niger. nih.govresearchgate.net

Antiviral and Antiprotozoal Activity: The therapeutic reach of quinoline derivatives extends to antiviral and antiprotozoal applications. nih.gov Research has indicated that certain trifluoromethyl-substituted quinolines can inhibit viral replication in specific cell lines, suggesting their utility in the development of new antiviral therapies. The quinoline core is famously central to antiprotozoal drugs, particularly antimalarials like chloroquine (B1663885) and mefloquine (B1676156). mdpi.com Derivatives containing one or two trifluoromethyl groups have been assessed for their in vitro antimalarial activity against Plasmodium falciparum, demonstrating that these substituents can contribute to the compound's efficacy. nih.gov

Table 1: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound Type | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Substituted Quinoline | C. difficile UK6 | MIC | 1.0 µg/mL | nih.gov |

| 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | Staphylococcus aureus | MIC | 50 µg/mL | |

| 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | Pseudomonas aeruginosa | MIC | 50 µg/mL | |

| 2,8-bis(trifluoromethyl) quinoline derivative | Plasmodium falciparum (D10) | IC50 | 4.8 µg/mL | nih.gov |

The development of quinoline-based compounds as anticancer agents is an active area of research. nih.gov These derivatives have shown efficacy against a variety of cancer cell lines, including those of the breast, colon, lung, and prostate, operating through diverse mechanisms to halt tumor growth and progression. researchgate.netijrpr.com For example, 6-Bromo-5-nitroquinoline has demonstrated significant antiproliferative activity against human adenocarcinoma (HT29) cells. nih.gov Similarly, 5-Bromo-6,8-dimethoxy-quinoline has shown excellent cytotoxicity against HT29, A549 (lung), Hep3B (liver), HeLa (cervical), and MCF-7 (breast) cell lines. neuroquantology.com

A key mechanism through which quinoline derivatives exert their anticancer effects is by inhibiting enzymes crucial for cancer cell survival and proliferation.

Enzyme Inhibition: Certain quinoline-based compounds can inhibit a range of enzymes that interact with DNA, including DNA methyltransferases, polymerases, and base excision repair glycosylases. nih.gov The interaction of some trifluoromethyl-substituted quinolines with cytochrome P450 enzymes has been noted, which can alter metabolic pathways and affect drug metabolism.

Protein Kinase Inhibition: Quinoline derivatives have been developed as potent kinase inhibitors, which are critical in cancer therapy. researchgate.net For instance, a novel quinoline hybrid was found to inhibit Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many cellular processes and a prominent target in cancer treatment. nih.gov

Topoisomerase Inhibition: Some brominated hydroxyquinolines have been identified as novel topoisomerase I inhibitors. researchgate.net These compounds suppress the relaxation of supercoiled plasmid DNA, indicating their ability to interfere with DNA replication and repair processes in cancer cells. researchgate.net

Beyond direct enzyme inhibition, quinoline derivatives can modulate fundamental cellular pathways to achieve their antitumor effects.

Apoptosis Induction: A primary strategy in cancer therapy is to induce apoptosis (programmed cell death) in malignant cells. Several quinoline derivatives have been shown to be potent inducers of apoptosis. For example, 6-Bromo-5-nitroquinoline has the potential to cause cancer cell death through apoptotic activity. nih.gov Other studies have confirmed that brominated quinazoline (B50416) analogs can induce cell death by apoptosis, as evidenced by DNA fragmentation and caspase-3 activation. nih.gov Certain bis-quinoline isomers are particularly effective, inducing high levels of sub-G1 peaks in cell cycle analysis, which is a hallmark of apoptosis. mdpi.com

Cell Proliferation Inhibition: Halting uncontrolled cell proliferation is central to cancer treatment. Quinoline compounds have demonstrated significant antiproliferative effects. nih.gov Studies on various cancer cell lines, including rat glioblastoma (C6), HeLa, and HT29, have identified substituted quinolines with potent antiproliferative activity. nih.gov For example, 5,7-Dibromo-8-hydroxyquinolines have shown strong antiproliferative effects against multiple tumor cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL. researchgate.net

Table 2: Anticancer Activity of Selected Bromo-Quinoline Derivatives

| Compound | Cell Line | Cancer Type | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | IC50 | 6.7 µg/mL | researchgate.net |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa | Human Cervix Carcinoma | IC50 | 10.2 µg/mL | researchgate.net |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 | Human Colon Carcinoma | IC50 | 25.6 µg/mL | researchgate.net |

| 6-Bromo-5-nitroquinoline | HT29 | Human Adenocarcinoma | Showed greatest antiproliferative activity compared to 5-FU | nih.gov |

Quinoline derivatives have also been investigated for their potential to combat inflammation and oxidative stress, two processes implicated in a wide range of chronic diseases.

Anti-inflammatory Activity: The quinoline scaffold is a promising base for developing anti-inflammatory agents that target various pharmacological pathways. nih.gov These compounds can inhibit key inflammatory enzymes such as Cyclooxygenase (COX). biointerfaceresearch.comnih.gov The nature and position of substituents on the quinoline ring are critical in determining the specific anti-inflammatory activity. nih.gov For example, quinolines with a carboxylic acid moiety have been shown to exhibit COX-inhibition. nih.gov Some quinoline alkaloids have demonstrated the ability to significantly suppress the gene expression and secretion of pro-inflammatory cytokines like IL-1β and IL-6 in macrophages. rsc.org

Antioxidant Activity: Many quinoline derivatives exhibit antioxidant properties, enabling them to neutralize harmful free radicals and mitigate oxidative stress. researchgate.netnih.gov The antioxidant potential is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.govmdpi.com The presence and position of hydroxyl groups on the quinoline structure can significantly enhance antioxidant activity. nih.govresearchgate.net For instance, caffeic acid derivatives of 8-aminoquinoline (B160924) have shown excellent radical-scavenging ability, highlighting the importance of the catecholic portion for antioxidant potential. mdpi.com

The quinoline core is historically significant in the fight against infectious diseases, most notably malaria and tuberculosis.

Antimalarial Applications: Quinine (B1679958), a naturally occurring quinoline alkaloid, was one of the first effective treatments for malaria. researchgate.netmdpi.com Synthetic quinolines like chloroquine and mefloquine have been frontline antimalarial drugs for decades. biointerfaceresearch.commdpi.com Research continues to explore new quinoline derivatives to overcome growing drug resistance. mdpi.com The introduction of trifluoromethyl groups into the quinoline scaffold is a key strategy in this area. nih.gov Studies on 2- and 8-trifluoromethyl- and 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have shown that these compounds possess in vitro antimalarial activity against Plasmodium falciparum. nih.gov It is suggested that these compounds may act by binding to DNA through intercalation. nih.gov Furthermore, styrylquinoline derivatives with trifluoromethyl groups have demonstrated potent activity against chloroquine-resistant strains of the malaria parasite. nih.gov

Antitubercular Applications: Tuberculosis remains a major global health threat, and new drugs are urgently needed, especially for multi-drug resistant (MDR) strains. nih.govsemanticscholar.org Quinoline derivatives represent a promising class of compounds for developing novel antitubercular agents. nih.govresearchgate.net A series of 4-amino substituted 2,8-bis(trifluoromethyl)quinoline derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. semanticscholar.orgresearchgate.net Several of these compounds demonstrated significant antimycobacterial activity, with one of the most effective derivatives showing a MIC of 3.13 µg/mL. semanticscholar.orgresearchgate.net Additionally, certain 6-bromo-2-aryl-quinoline-4-carboxylic acids have shown moderate to good activity against M. tuberculosis. mdpi.com

Neurological and Central Nervous System Applications

While extensive research into the neurological applications of 3-Bromo-6-(trifluoromethyl)quinoline is still in its nascent stages, the broader class of quinoline derivatives has shown significant potential in treating central nervous system (CNS) disorders. Quinolines are known to interact with various receptors and enzymes in the brain, suggesting that this compound could be a scaffold for developing novel CNS-active agents. The lipophilic nature of the trifluoromethyl group may enhance the blood-brain barrier permeability, a critical factor for drugs targeting the CNS. Further studies are required to elucidate the specific neurological and CNS effects of this particular compound.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. SAR studies are crucial for optimizing the therapeutic potential of these compounds.

The presence of both a halogen (bromine) and a trifluoromethyl group on the quinoline scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. The trifluoromethyl group, a strong electron-withdrawing group, can enhance the binding affinity of the molecule to its biological target and improve its metabolic stability by blocking potential sites of oxidation. The bromine atom, also an electron-withdrawing group, can modulate the compound's reactivity and contribute to its binding interactions through halogen bonding. Studies on related quinoline derivatives have shown that the presence of two trifluoromethyl groups can lead to slightly higher in vitro activity compared to compounds with a single trifluoromethyl group. nih.gov

The synthesis of analogs of this compound is a key strategy for exploring its therapeutic potential and understanding its SAR. By systematically modifying the substituents on the quinoline ring, researchers can identify derivatives with improved potency, selectivity, and pharmacokinetic properties. The evaluation of these analogs in various biological assays is essential to determine their efficacy and potential therapeutic applications. For example, the synthesis and evaluation of quinoline derivatives have led to the identification of novel antibacterial agents. mdpi.com

Mechanisms of Action at the Molecular and Cellular Level

Understanding the molecular and cellular mechanisms of action of this compound is fundamental to its development as a therapeutic agent.

The biological effects of this compound are likely mediated through its interaction with specific receptors or enzymes. The quinoline scaffold is known to interact with a variety of biological targets. For instance, some quinoline derivatives are known to bind to DNA by intercalation. nih.gov The specific binding partners of this compound and the nature of these interactions, such as hydrogen bonding or hydrophobic interactions, are yet to be fully characterized. Computational modeling and experimental binding assays are crucial tools for identifying the molecular targets of this compound and elucidating the key features of the ligand-receptor interactions.

Interaction with Biomolecular Targets (e.g., DNA, Enzymes)

The quinoline scaffold is a foundational structure in many compounds that exert their biological effects by interacting with crucial biomolecular targets like nucleic acids and enzymes. nih.gov Research into various quinoline-based compounds indicates that they can interfere with DNA structure and the function of DNA-interacting proteins. nih.gov

One of the primary mechanisms by which quinoline derivatives interact with DNA is through intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. nih.gov This mode of binding can lead to conformational changes in the DNA, disrupting processes like replication and transcription. Studies on quinoline analogs have shown they can intercalate into DNA, often via the minor groove, causing a shift that can, for instance, move the catalytic domain of a bound enzyme away from the DNA. nih.gov

Quinoline-based molecules have been identified as inhibitors of a diverse range of enzymes that act on DNA. nih.govbiorxiv.org These include:

DNA Methyltransferases (DNMTs): Certain quinoline analogs show inhibitory potency against human DNMT1. nih.gov The mechanism for some related inhibitors involves being competitive with the DNA substrate and non-competitive with the S-adenosyl-l-methionine (AdoMet) cofactor. nih.gov Some compounds in this class only interact with the DNMT enzyme when a DNA duplex is already present, suggesting they inhibit the enzyme by interacting with the DNA substrate itself. biorxiv.orgnih.gov

Polymerases and Glycosylases: The inhibitory activity of quinoline derivatives is not limited to DNMTs; they have also demonstrated inhibitory effects against various DNA and RNA polymerases, as well as base excision repair DNA glycosylases. biorxiv.orgbiorxiv.org

Topoisomerases: The quinoline structure is a key component of established topoisomerase inhibitors, which are vital in cancer chemotherapy. nih.gov

For this compound specifically, the presence of the trifluoromethyl (CF3) group is significant. This group is known to enhance lipophilicity, a key factor for membrane permeability and interaction with biological targets. The electron-withdrawing nature of the CF3 group can also influence the electronic properties of the quinoline ring, potentially modulating its binding affinity for target macromolecules.

Pharmacokinetic and Pharmacodynamic Considerations

While specific pharmacokinetic studies on this compound are not extensively detailed in the available literature, research on the parent quinoline scaffold and related analogs provides a basis for considering its likely metabolic fate and bioavailability.

Absorption, Distribution, Metabolism (e.g., Liver Metabolism), and Excretion Research

The metabolism of quinoline compounds is primarily hepatic. In vitro studies using rat liver homogenates have shown that the metabolic activation of quinoline involves enzymatic oxidation. nih.gov The primary metabolic pathway for the parent quinoline molecule is the formation of 5,6-dihydroxy-5,6-dihydroquinoline. nih.gov This suggests a metabolic process that proceeds through the formation of a 5,6-epoxide intermediate, which is then hydrolyzed to the dihydrodiol. nih.gov This epoxide formation is considered a key step in the bioactivation of quinoline. nih.gov

Lesser amounts of other hydroxylated metabolites, such as 2- and 3-hydroxyquinoline, and quinoline-N-oxide are also formed. nih.gov It is plausible that this compound would undergo similar metabolic transformations centered on the quinoline core. The presence of the bromo and trifluoromethyl substituents would likely influence the rate and preferred sites of metabolism. For instance, cytochrome P450 enzymes, which are critical for drug metabolism, are known to interact with halogenated quinolines.

Table 1: Potential Metabolic Reactions for this compound

| Metabolic Reaction Type | Potential Site on Compound | Description | Basis of Hypothesis |

|---|---|---|---|

| Aromatic Hydroxylation | Unsubstituted positions on the quinoline ring | Introduction of a hydroxyl (-OH) group onto the aromatic ring system by cytochrome P450 enzymes. | Common metabolic pathway for aromatic heterocycles, including quinoline. nih.gov |

| Epoxidation-Hydrolysis | Benzene portion of the quinoline ring (e.g., C5-C6 bond) | Formation of an epoxide intermediate across a double bond, followed by enzymatic hydrolysis to a dihydrodiol. | Major metabolic pathway identified for the parent quinoline compound. nih.gov |

| N-Oxidation | Quinoline nitrogen atom | Oxidation of the nitrogen atom to form an N-oxide. | Observed as a metabolite of the parent quinoline. nih.gov |

Bioavailability and Membrane Permeability Considerations

The bioavailability of a compound is influenced by its solubility, absorption, and first-pass metabolism. The structural features of this compound provide insight into its likely permeability and potential bioavailability challenges.

The trifluoromethyl group significantly enhances the lipophilicity of a molecule. This increased lipophilicity is a crucial attribute for improving membrane permeability, allowing the compound to more easily cross biological membranes like the gastrointestinal lining and enter cells to reach its targets.

Potential Applications in Chemical and Material Science Research

Role as Chemical Building Blocks and Intermediates

There is currently a lack of published research specifically demonstrating the use of 3-Bromo-6-(trifluoromethyl)quinoline as a chemical building block or intermediate. While its structure logically suggests potential for derivatization—for instance, through Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions at the bromine position—no specific examples or detailed studies of such transformations were identified.

Applications in Specialty Chemicals and Materials Research

No specific applications of this compound in the development of specialty chemicals or advanced materials have been documented in the available scientific literature. Quinolines containing trifluoromethyl groups are sometimes investigated for use in organic light-emitting diodes (OLEDs) or other functional materials, but research has not yet specified the inclusion of this particular isomer.

Ligands in Coordination Chemistry Research

The potential for this compound to act as a ligand in coordination chemistry has not been explored in published research. The nitrogen atom in the quinoline (B57606) ring possesses a lone pair of electrons capable of coordinating to metal centers, a fundamental characteristic for ligand design. However, studies detailing the synthesis, structure, and properties of metal complexes involving this specific compound are not available.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

While classical methods for quinoline (B57606) synthesis like the Skraup, Doebner-von Miller, and Friedländer reactions are well-established, they often require harsh conditions and can have limitations regarding substrate scope and regioselectivity. nih.govmdpi.com Modern organic synthesis seeks more efficient, sustainable, and versatile methods. For a multi-substituted compound like 3-Bromo-6-(trifluoromethyl)quinoline, future research will likely focus on developing novel synthetic strategies that offer high yields and precise control over the substitution pattern.

Key areas for development include:

Transition-Metal Catalysis : Techniques involving palladium, rhodium, or copper catalysis have revolutionized the formation of C-C and C-N bonds. semanticscholar.orgmdpi.com Future work could explore cascade reactions, such as aza-Michael additions followed by intramolecular annulation, or C-H activation strategies to construct the quinoline core and introduce substituents in a more atom-economical fashion. mdpi.comrsc.orgnih.gov

Electrophilic Cyclization : The synthesis of 3-haloquinolines can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like Br₂ or ICl. nih.gov Optimizing this approach for substrates containing the electron-withdrawing trifluoromethyl group is a promising avenue for providing a direct and mild route to the target compound.

Photocatalysis and Green Chemistry : The use of visible-light-induced reactions and environmentally friendly solvents or catalysts represents a significant trend. mdpi.com Developing photocatalytic methods for the cyclization or functionalization steps could reduce waste and energy consumption, aligning with the principles of green chemistry. mdpi.com

A comparison of potential synthetic strategies is outlined below.

| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |

| Modified Classical Methods | Updates to Friedländer or Skraup syntheses. nih.govmdpi.com | Utilizes readily available starting materials. | Improving yields, reducing harsh conditions (e.g., using microwave irradiation). mdpi.com |

| Transition-Metal Catalysis | C-H activation, Heck coupling, allylic amination. semanticscholar.orgmdpi.com | High efficiency, atom economy, broad substrate scope. | Designing catalysts for regioselective functionalization of trifluoromethyl-substituted anilines. |

| Electrophilic Cyclization | Cyclization of N-(2-alkynyl)anilines. nih.gov | Mild reaction conditions, direct introduction of the 3-bromo substituent. | Exploring substrate tolerance, particularly with electron-deficient aromatic rings. |

| Radical-Promoted Reactions | Use of radical initiators to promote cyclization. mdpi.com | Offers alternative reaction pathways for complex substrates. | Controlling selectivity and minimizing side reactions. |

Exploration of New Biological Targets and Therapeutic Areas

The quinoline scaffold is a "privileged" structure in drug discovery, with derivatives showing a remarkable spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. orientjchem.orgrsc.orgontosight.ai The incorporation of a trifluoromethyl group is a well-known strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.govmdpi.com Consequently, this compound and its derivatives are prime candidates for screening against a variety of biological targets.

Future research should focus on exploring its potential in several key therapeutic areas:

Oncology : Many quinoline-based molecules function as kinase inhibitors, which are crucial in cancer therapy for disrupting aberrant cell signaling pathways. nih.govresearchgate.net Screening this compound against a panel of kinases (e.g., EGFR, c-Met, VEGFR) could identify novel anticancer leads. mdpi.comresearchgate.net Its derivatives could be designed to target specific kinases implicated in tumor growth and progression. nih.gov

Infectious Diseases : Quinolines have a long history as antimalarial agents (e.g., quinine (B1679958), chloroquine) and antibacterials (e.g., ciprofloxacin). rsc.orgresearchgate.net There is an urgent need for new drugs to combat rising resistance. nih.gov This compound could be evaluated against various pathogens, including drug-resistant strains of bacteria, parasites like Plasmodium falciparum and Leishmania, and viruses. nih.govnih.gov

Neurodegenerative Diseases : Some quinoline derivatives have been investigated for their potential in treating conditions like Alzheimer's disease, for example, by inhibiting cholinesterase enzymes. nih.govnih.gov The unique electronic properties of this compound might lead to interactions with targets relevant to neurological disorders.

| Potential Therapeutic Area | Potential Biological Target(s) | Rationale |

| Oncology | Protein Kinases (e.g., EGFR, c-Met, RIP2) mdpi.comnih.gov | Quinoline is a common scaffold for kinase inhibitors. nih.gov |

| Infectious Diseases | DNA Gyrase, Topoisomerase, Parasitic Enzymes mdpi.comrsc.org | The quinoline core is central to many antimicrobial and antimalarial drugs. rsc.org |

| Antiviral Applications | Viral Replication Enzymes | Trifluoromethylated quinolines have shown potential against viruses like ZIKV. nih.gov |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) nih.gov | Heterocyclic compounds are actively explored for Alzheimer's treatment. nih.gov |

Advanced Computational Modeling for Drug Discovery and Design

In silico techniques are indispensable tools in modern drug development, enabling researchers to predict the biological activity of compounds, understand their mechanisms of action, and design more potent and selective molecules before undertaking extensive synthetic work. mdpi.com For this compound, computational modeling can significantly accelerate its development from a chemical entity to a viable drug candidate.

Future research efforts in this domain should include:

Molecular Docking : This technique can be used to predict the binding orientation and affinity of this compound and its virtual derivatives within the active site of various biological targets (e.g., kinases, enzymes). nih.govosti.govmdpi.com These studies can help prioritize which therapeutic areas to explore and guide the design of new analogues with improved binding.

Quantitative Structure-Activity Relationship (QSAR) : By developing 3D-QSAR models, researchers can correlate the structural features of a series of quinoline derivatives with their biological activity. mdpi.comdovepress.com This provides valuable insights into which structural modifications are likely to enhance potency. For instance, CoMFA (Comparative Molecular Field Analysis) can generate contour maps indicating where steric bulk or electrostatic charge would be beneficial. mdpi.com